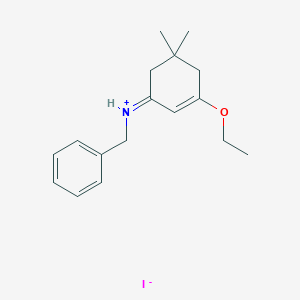
(Z)-benzyl-(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(Z)-benzyl-(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-benzyl-(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are essential for producing this compound in a laboratory setting. These methods typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods to produce the compound in large quantities. This often involves optimizing reaction conditions, using cost-effective reagents, and implementing processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-benzyl-(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Understanding these reactions is crucial for predicting the behavior of the compound under different conditions.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. These products can be analyzed to understand the reactivity and stability of the compound.
Scientific Research Applications
(Z)-benzyl-(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products.
Mechanism of Action
The mechanism of action of (Z)-benzyl-(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating how the compound exerts its effects. This knowledge can be used to develop new applications and improve existing ones.
Comparison with Similar Compounds
Similar Compounds: (Z)-benzyl-(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but this compound may have distinct properties that make it valuable for specific applications.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and reactivity
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and wide range of applications. Understanding its synthesis, reactions, and mechanism of action is essential for leveraging its potential in various fields of research and industry.
Properties
IUPAC Name |
(Z)-benzyl-(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.HI/c1-4-19-16-10-15(11-17(2,3)12-16)18-13-14-8-6-5-7-9-14;/h5-10H,4,11-13H2,1-3H3;1H/b18-15+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVCFZQFBVUMH-FLNCGGNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=[NH+]CC2=CC=CC=C2)CC(C1)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C/C(=[NH+]\CC2=CC=CC=C2)/CC(C1)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














